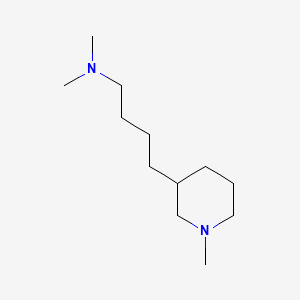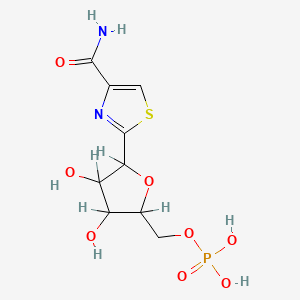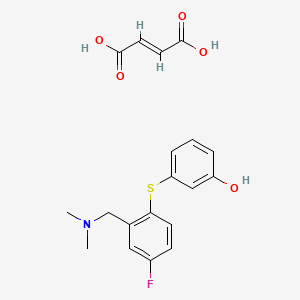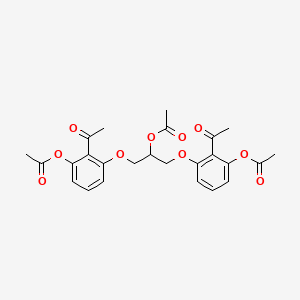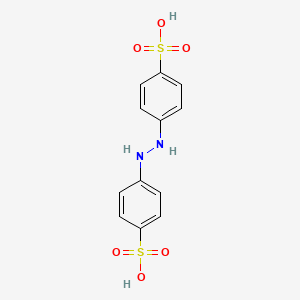
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate is a complex organic molecule with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro-nitrophenyl group, an azo linkage, and a dimethylammonium sulphate moiety. This compound is often used in scientific research due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate typically involves multiple steps. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound. This intermediate is then reacted with N-(2-chloroethyl)-N,N-dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with sulphuric acid to yield the sulphate salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Parameters such as temperature, pressure, and pH are carefully controlled to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically target the azo linkage, converting it to the corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and sulphate salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and the effects of substituents on reaction mechanisms. It serves as a model compound for understanding the behavior of azo dyes and related substances .
Biology
In biological research, the compound is investigated for its potential as a staining agent due to its vibrant color and ability to bind to specific biomolecules. It is also studied for its interactions with cellular components and its effects on cell viability .
Medicine
Its unique structure allows for targeted interactions with specific biological pathways, making it a candidate for drug development .
Industry
In industrial applications, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings .
Mécanisme D'action
The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and chloro-nitrophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses .
Propriétés
Numéro CAS |
85187-96-8 |
|---|---|
Formule moléculaire |
C42H58Cl2N10O10S |
Poids moléculaire |
965.9 g/mol |
Nom IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C21H29ClN5O3.H2O4S/c2*1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h2*6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
UUCHDBLMLHGFNC-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
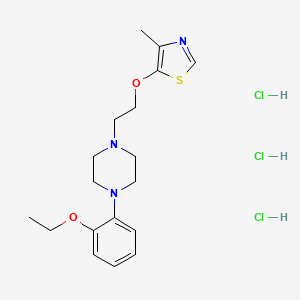
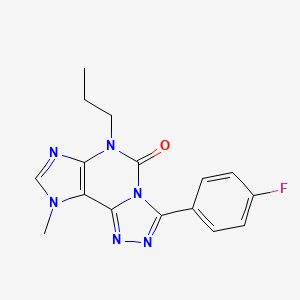
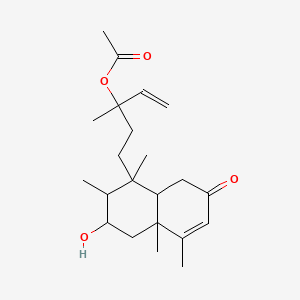
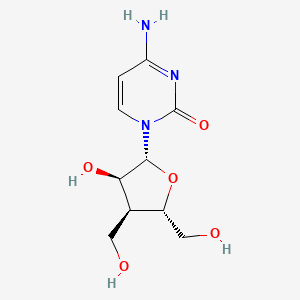
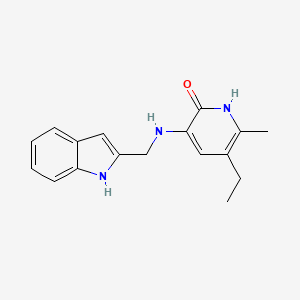

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

